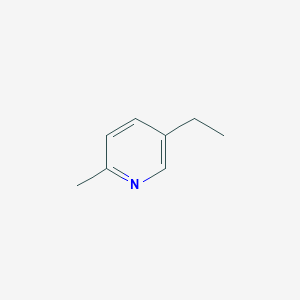

5-Ethyl-2-methylpyridine

Cat. No. B142974

Key on ui cas rn:

104-90-5

M. Wt: 121.18 g/mol

InChI Key: NTSLROIKFLNUIJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08044246B2

Procedure details

A considerable proportion of acetaldehyde is used for the preparation of acetic esters. For example, ethyl acetate is prepared in a rearrangement reaction with aluminium alcoholates as a catalyst (Claisen-Ti{hacek over (s)}{hacek over (c)}enko reaction). A substantial proportion is also used with formaldehyde for the production of pentaerythritol, an intermediate in the production of alkyl resins and plasticizers and emulsifiers. Furthermore, acetaldehyde is an intermediate in the preparation of butadiene starting from acetylene via acetaldol and its hydration product 1,3-butanediol. The formation of the acetaldol, which can be dehydrated to give crotonaldehyde, takes place by aldol addition of acetaldehyde. The reaction of acetaldehyde with nitrogen compounds to give pyridine and derivatives thereof is becoming increasingly important. Thus, 5-ethyl-2-methylpyridine is prepared in a liquid-phase reaction from acetaldehyde and ammonia. Addition of formaldehyde or acrolein leads to the formation of pyridine and alkylpyridines. Acetaldehyde is further used in the production of peracetic acid, in the oxidation with nitric acid to give glyoxal or glyoxalic acid and in the addition reactions with hydrocyanic acid to give lactonitrile, a precursor of acrylonitrile, and acetic anhydride to give ethylidene diacetate, an intermediate in the vinyl acetate process [Eck2007].

Name

peracetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

acrolein leads

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkylpyridines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:3])[CH3:2].N.[CH2:5]=[O:6].[C:7]([O:10]O)(=[O:9])[CH3:8].[N+]([O-])(O)=[O:13].[N:16]1C=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH2:19]([C:18]1[CH:7]=[CH:8][C:1]([CH3:2])=[N:16][CH:17]=1)[CH3:20].[CH:5]([CH:1]=[O:3])=[O:6].[C:7]([OH:10])(=[O:9])[CH:8]=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Three

|

Name

|

peracetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

[Compound]

|

Name

|

acrolein leads

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

alkylpyridines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

derivatives thereof is becoming increasingly important

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C=1C=CC(=NC1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=O)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |